

Desmethyl Gabazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Desmethyl Gabazine*

CAS No.: 835870-49-0

Cat. No.: B564771

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Abstract

This technical guide provides an in-depth exploration of **desmethyl gabazine**, a close structural analog of the potent and widely utilized GABA-A receptor antagonist, gabazine (SR-95531). While gabazine has been a cornerstone tool in neuroscience research for decades, **desmethyl gabazine** remains a less-characterized molecule with significant potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical structure, properties, and a plausible synthetic pathway for **desmethyl gabazine**. A significant portion of this guide is dedicated to a comparative analysis with its parent compound, gabazine, to infer its pharmacological activity and guide future experimental design. The overarching goal is to equip the scientific community with the foundational knowledge required to explore the unique therapeutic and research applications of **desmethyl gabazine**.

Introduction: The Significance of GABA-A Receptor Antagonists and the Emergence of Desmethyl Gabazine

The γ -aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its dysregulation is implicated in a multitude

of neurological and psychiatric disorders, making it a critical target for therapeutic intervention. Competitive antagonists of the GABA-A receptor, such as gabazine, have been instrumental in elucidating the physiological roles of GABAergic signaling and in the preclinical evaluation of novel therapeutics.

Gabazine (also known as SR-95531) is a selective and competitive antagonist that acts at the GABA binding site of the GABA-A receptor.[1][2][3] Its utility in research is well-established, where it is frequently used to block GABA-A receptor-mediated inhibitory postsynaptic currents. [2] **Desmethyl gabazine**, as its name suggests, is the demethylated analog of gabazine, featuring a hydroxyl group in place of the methoxy group on the phenyl ring. This seemingly minor structural modification has the potential to significantly alter the compound's physicochemical properties and its interaction with the GABA-A receptor, thereby offering a unique pharmacological profile that warrants thorough investigation.

This guide will provide a detailed examination of **desmethyl gabazine**, beginning with its fundamental chemical properties and a proposed synthetic route. Subsequently, it will delve into a comparative analysis with gabazine to hypothesize its mechanism of action and pharmacological characteristics. This document aims to be a catalyst for further research into this promising, yet understudied, molecule.

Chemical Structure and Properties: A Comparative Overview

The key distinction between gabazine and **desmethyl gabazine** lies in the substituent on the phenyl ring. This difference influences several key chemical properties.

Chemical Structure

Below are the chemical structures of **desmethyl gabazine** and its parent compound, gabazine.

 Chemical Structure of Desmethyl Gabazine

Figure 1. Chemical Structure of **Desmethyl Gabazine**

 Chemical Structure of Gabazine

Figure 2. Chemical Structure of Gabazine

Physicochemical Properties

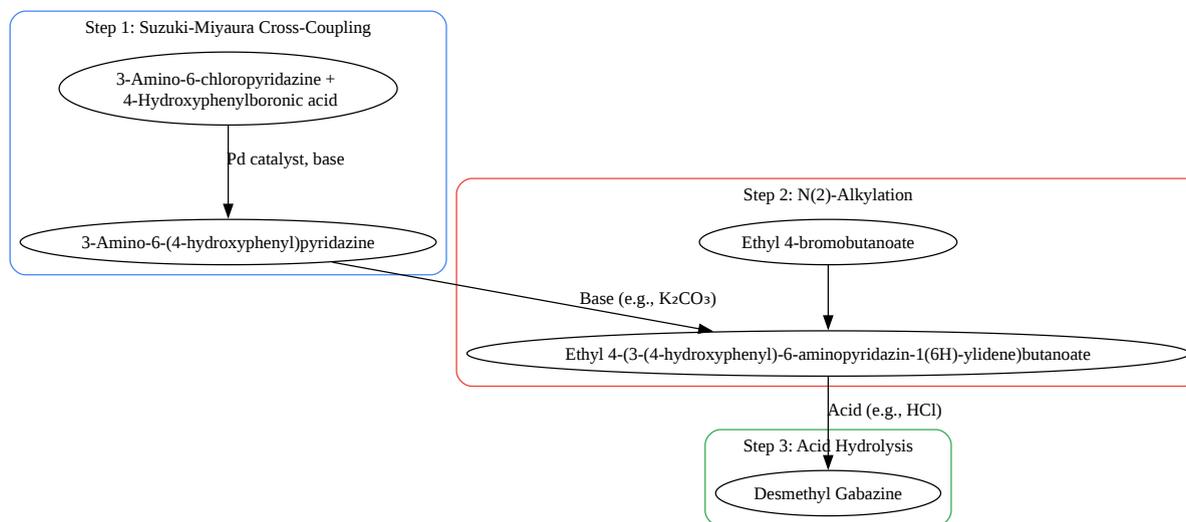
The presence of a hydroxyl group in **desmethyl gabazine**, as opposed to a methoxy group in gabazine, is expected to increase its polarity and capacity for hydrogen bonding. These differences are summarized in the table below.

Property	Desmethyl Gabazine	Gabazine (SR-95531)	Reference(s)
IUPAC Name	4-(3-(4-Hydroxyphenyl)-6-iminopyridazin-1(6H)-yl)butanoic acid	4-[6-Imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid;hydrobromide	[This guide],[4]
CAS Number	835870-49-0	104104-50-9	[This guide],[4]
Molecular Formula	C ₁₄ H ₁₅ N ₃ O ₃	C ₁₅ H ₁₈ BrN ₃ O ₃	[This guide],[4]
Molecular Weight	273.29 g/mol	368.23 g/mol	[This guide],[4]
SMILES String	<chem>O=C(O)CCCN1C(C=CC(C2=CC=C(O)C=C2)=N1)=N</chem>	<chem>COC1=CC=C(C=C1)C2=NN(C(=N)C=C2)C(CCC(=O)O)O.Br</chem>	[This guide],[4]

Synthesis of Desmethyl Gabazine: A Proposed Pathway

While a specific, detailed synthesis protocol for **desmethyl gabazine** is not readily available in the published literature, a plausible synthetic route can be devised based on established methods for the synthesis of gabazine and its analogs.[5] A likely three-step synthesis is outlined below.

Proposed Synthetic Workflow



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Diagram 1. Proposed Synthesis of **Desmethyl Gabazine**.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on similar reported syntheses.[5] Optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Suzuki-Miyaura Cross-Coupling

- To a solution of 3-amino-6-chloropyridazine (1 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2 eq).

- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, and perform an aqueous workup.
- Purify the crude product by column chromatography to obtain 3-amino-6-(4-hydroxyphenyl)pyridazine.

Step 2: N(2)-Alkylation

- To a solution of 3-amino-6-(4-hydroxyphenyl)pyridazine (1 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 2-3 eq) and ethyl 4-bromobutanoate (1.5 eq).
- Heat the reaction mixture at 60-80 °C for 6-12 hours.
- Monitor the reaction by TLC.
- After completion, filter the reaction mixture and remove the solvent under reduced pressure.
- Purify the residue by column chromatography to yield ethyl 4-(3-(4-hydroxyphenyl)-6-aminopyridazin-1(6H)-ylidene)butanoate.

Step 3: Acid Hydrolysis

- Dissolve the ester from Step 2 in a mixture of a suitable alcohol (e.g., ethanol) and aqueous acid (e.g., 6N HCl).
- Heat the reaction mixture at reflux for 4-8 hours.
- Monitor the disappearance of the starting material by TLC.
- Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).
- The product may precipitate upon neutralization. If not, extract the product with a suitable organic solvent.

- Purify the final product, **desmethyl gabazine**, by recrystallization or column chromatography.

Mechanism of Action and Pharmacological Properties: A Comparative Perspective

Due to the limited availability of direct experimental data for **desmethyl gabazine**, its pharmacological profile is largely inferred from the extensive research on its parent compound, gabazine.

Gabazine: A Well-Characterized GABA-A Receptor Antagonist

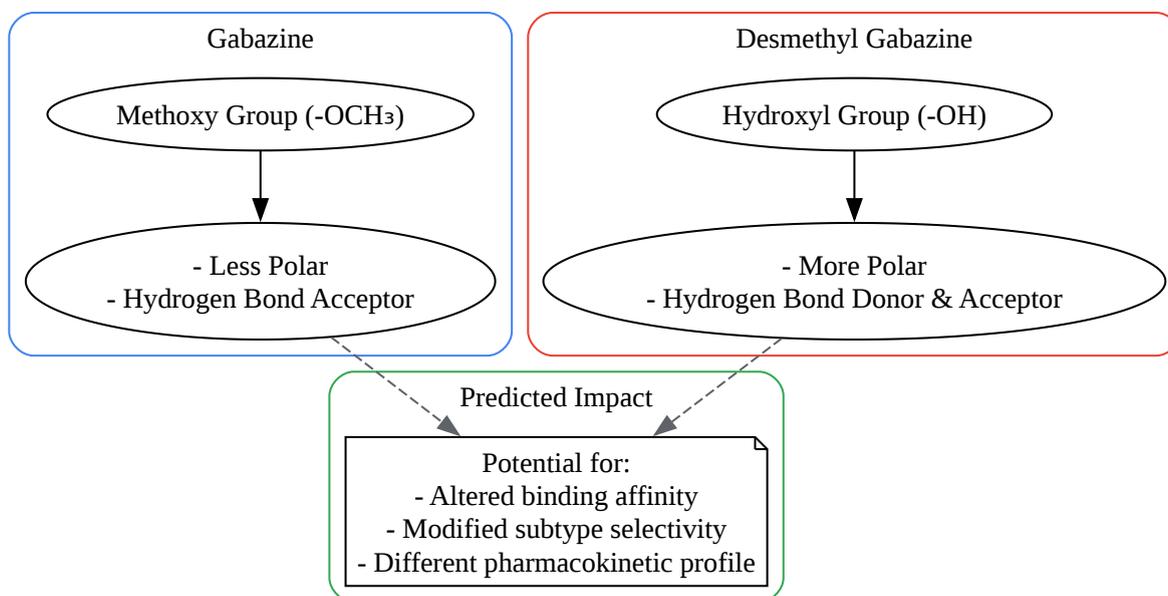
Gabazine is a potent and selective competitive antagonist of GABA-A receptors.[3] It binds to the GABA recognition site on the receptor, preventing the binding of GABA and thereby inhibiting the opening of the chloride ion channel.[1] This action blocks the hyperpolarizing effect of GABA, leading to a reduction in inhibitory neurotransmission.

Key Pharmacological Data for Gabazine:

Parameter	Value	Receptor/System	Reference(s)
IC ₅₀	~0.2 μM	GABA-A Receptor	[3]
Mechanism	Competitive Antagonist	GABA-A Receptor	[1][3]

Desmethyl Gabazine: Predicted Pharmacological Profile

The structural difference between **desmethyl gabazine** and gabazine—a hydroxyl group versus a methoxy group—is predicted to influence its interaction with the GABA-A receptor.



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Diagram 2. Structure-Activity Relationship Comparison.

Predicted Effects of the Hydroxyl Group:

- **Increased Polarity:** The hydroxyl group will increase the overall polarity of the **desmethyl gabazine** molecule. This could affect its ability to cross the blood-brain barrier and may alter its pharmacokinetic profile.
- **Hydrogen Bonding:** The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the methoxy group in gabazine can only act as a hydrogen bond acceptor. This additional hydrogen bonding capability could lead to a different binding orientation or a stronger interaction with specific amino acid residues in the GABA binding pocket of the GABA-A receptor. This, in turn, could alter its binding affinity (K_i) and inhibitory potency (IC₅₀) compared to gabazine.
- **Subtype Selectivity:** The diverse subunit composition of GABA-A receptors creates a variety of binding pockets. The unique hydrogen bonding potential of **desmethyl gabazine** might

afford it a different selectivity profile for various GABA-A receptor subtypes compared to gabazine.

Hypothesis: The presence of the hydroxyl group in **desmethyl gabazine** may lead to a higher binding affinity for certain GABA-A receptor subtypes due to the potential for additional hydrogen bond interactions within the binding site. However, without empirical data, this remains a well-founded hypothesis requiring experimental validation.

Future Directions and Experimental Considerations

The lack of extensive data on **desmethyl gabazine** presents a significant opportunity for novel research. The following experimental approaches are recommended to fully characterize this compound.

In Vitro Characterization

- **Radioligand Binding Assays:** Determine the binding affinity (K_i) of **desmethyl gabazine** for various GABA-A receptor subtypes using radioligand displacement assays with ligands such as [^3H]muscimol or [^3H]gabazine.
- **Electrophysiology:** Utilize patch-clamp electrophysiology on cultured neurons or cells expressing specific GABA-A receptor subtypes to determine the IC_{50} of **desmethyl gabazine** for inhibiting GABA-evoked currents. This will provide a functional measure of its antagonist potency.
- **Comparative Studies:** Directly compare the binding affinity and functional antagonism of **desmethyl gabazine** and gabazine across a panel of GABA-A receptor subtypes to elucidate any differences in selectivity.

In Vivo Evaluation

- **Pharmacokinetic Studies:** Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of **desmethyl gabazine** in animal models to understand its bioavailability and brain penetration.
- **Behavioral Pharmacology:** Assess the in vivo effects of **desmethyl gabazine** in established animal models of epilepsy, anxiety, and other neurological disorders to determine its

therapeutic potential. Comparative studies with gabazine would be crucial to identify any unique behavioral effects.

Conclusion

Desmethyl gabazine represents an intriguing and under-explored analog of the well-established GABA-A receptor antagonist, gabazine. Its unique chemical structure, featuring a hydroxyl group, suggests the potential for a distinct pharmacological profile, including altered binding affinity, subtype selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of its known chemical properties, a plausible synthetic route, and a predictive analysis of its mechanism of action based on a comparative approach with gabazine. It is our hope that this document will serve as a valuable resource and a catalyst for future research to unlock the full potential of **desmethyl gabazine** as a novel tool for neuroscience research and as a lead compound for the development of new therapeutics targeting the GABAergic system. The scientific community is strongly encouraged to undertake the experimental work necessary to validate the hypotheses presented herein and to fully characterize this promising molecule.

References

- Gabazine - Wikipedia. (URL: [\[Link\]](#))
- Chemical structure of gabazine (SR-95531). The GABA structural scaffold is boxed. - ResearchGate. (URL: [\[Link\]](#))
- GABAA receptor activity shapes the formation of inhibitory synapses between developing medium spiny neurons - Frontiers. (URL: [\[Link\]](#))
- Gabazine | C15H18BrN3O3 | CID 107895 - PubChem - NIH. (URL: [\[Link\]](#))
- Gabazine - chemeurope.com. (URL: [\[Link\]](#))
- GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC. (URL: [\[Link\]](#))
- Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine (SR-95531) - PubMed. (URL: [\[Link\]](#))

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Sources

- [1. Synthesis, characterization and pharmacokinetic studies of 4-\(3-aryl-1, 6-dihydro-6-aminopyridazin-1-yl\)butanoic acid hydrochlorides | Journal of Bangladesh Academy of Sciences \[banglajol.info\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. GABAA receptor - Wikipedia \[en.wikipedia.org\]](#)
- [5. Structure-Dependent Activity of Natural GABA\(A\) Receptor Modulators \[mdpi.com\]](#)
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